alpha-D-glucose-1-phosphate

Vue d'ensemble

Description

L’Alpha-D-Glucose-1-Phosphate est une molécule de glucose avec un groupe phosphate attaché au premier atome de carbone. Il joue un rôle crucial dans le métabolisme des glucides chez les plantes et les animaux. Chez les plantes, il est un précurseur immédiat de l’amidon, tandis que chez les animaux, il est impliqué dans la production de glycogène . Ce composé est également utilisé dans la nutrition parentérale totale et le remplacement des phosphates .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L’Alpha-D-Glucose-1-Phosphate peut être synthétisé enzymatiquement à l’aide de l’alpha-glucane phosphorylase. La réaction se produit généralement à 40 °C pendant 24 heures en présence d’une alpha-glucane phosphorylase thermostable provenant d’Aquifex aeolicus .

Méthodes de production industrielle : La production industrielle de l’this compound implique souvent la conversion enzymatique du saccharose et du phosphate inorganique à l’aide de la saccharose phosphorylase . Cette méthode est préférée en raison de son efficacité et de la disponibilité de matières premières bon marché.

Analyse Des Réactions Chimiques

Types de réactions : L’Alpha-D-Glucose-1-Phosphate subit diverses réactions chimiques, notamment :

Phosphorolyse : Catalysée par les alpha-glucane phosphorylases, ce qui entraîne la libération d’this compound des sucres de stockage complexes.

Conversion en D-Glucose-6-Phosphate : Cette réaction est catalysée par l’enzyme phosphoglucomutase.

Formation de CDP-Glucose : Catalysée par l’enzyme this compound cytidylyltransférase.

Réactifs et conditions courants :

Phosphoglucomutase : Convertit l’this compound en D-Glucose-6-Phosphate.

Alpha-glucane phosphorylase : Catalyse la phosphorolyse de l’this compound.

Principaux produits :

D-Glucose-6-Phosphate : Formé à partir de la conversion de l’this compound.

CDP-Glucose : Formé à partir de la réaction avec l’this compound cytidylyltransférase.

4. Applications de la recherche scientifique

L’this compound a de nombreuses applications dans la recherche scientifique :

Applications De Recherche Scientifique

Role in Nucleotide Sugar Synthesis

α-D-Glc-1-P serves as a precursor for the synthesis of UDP-glucose, which is crucial for glycosylation reactions in cellular metabolism. The enzyme UTP:α-D-glucose-1-phosphate uridylyltransferase catalyzes the conversion of α-D-Glc-1-P and UTP into UDP-glucose and inorganic pyrophosphate. This reaction is essential for the formation of glycosidic bonds in polysaccharides and glycoproteins .

Glycogen Metabolism

In glycogen metabolism, α-D-Glc-1-P is formed from glycogen breakdown through the action of phosphorylase enzymes. It can then be converted to glucose-6-phosphate, entering glycolysis or the pentose phosphate pathway, thus playing a critical role in energy metabolism .

Enzymatic Production of Glycosylated Compounds

α-D-Glc-1-P is utilized in enzymatic processes to produce glycosylated compounds. For instance, recombinant sucrose phosphorylase can use α-D-Glc-1-P as a donor substrate for transglucosylation reactions, yielding various oligosaccharides with potential applications in food and pharmaceutical industries .

Drug Development

Recent studies have indicated that α-D-Glc-1-P derivatives can be explored for their potential as anti-inflammatory or immunosuppressive agents. Such compounds may be beneficial in treating conditions like rheumatoid arthritis due to their ability to modulate immune responses .

Study on CDP-D-glucose Synthase

A study investigated the role of α-D-glucose-1-phosphate in the biosynthesis of Ebosin, an exopolysaccharide produced by Streptomyces sp. The gene ste17 was identified as encoding an enzyme that utilizes α-D-glucose-1-phosphate to synthesize CDP-D-glucose, highlighting its importance in producing bioactive compounds with therapeutic potential .

Thermosensitive Hydrogel Development

Research on chitosan-based thermosensitive hydrogels has demonstrated the application of α-D-glucose-1-phosphate as an additive to enhance drug delivery systems. The hydrogel's sol-gel transition properties were improved with α-D-glucose-1-phosphate, making it suitable for ocular drug delivery applications .

Data Tables

Mécanisme D'action

L’Alpha-D-Glucose-1-Phosphate exerce ses effets par le biais de plusieurs mécanismes :

Conversion en D-Glucose-6-Phosphate : Catalysée par la phosphoglucomutase, qui facilite l’interconversion du glucose-1-phosphate et du glucose-6-phosphate.

Comparaison Avec Des Composés Similaires

L’Alpha-D-Glucose-1-Phosphate peut être comparé à d’autres composés similaires tels que :

Alpha-D-Galactose-1-Phosphate : Structure similaire mais diffère dans la position du groupe hydroxyle sur le quatrième atome de carbone.

2-Désoxy-2-Fluoro-Alpha-D-Glucose-1-Phosphate : Un dérivé fluoré utilisé dans diverses études biochimiques.

Alpha-D-Glucose-1-Méthylènephosphonate : Un ligand phosphorylé avec un groupe méthylène remplaçant l’atome d’oxygène dans le groupe phosphate.

L’this compound est unique en raison de son rôle dans le métabolisme des glucides chez les plantes et les animaux et de sa large gamme d’applications dans la recherche scientifique et l’industrie.

Activité Biologique

Alpha-D-glucose-1-phosphate (α-D-Glc-1-P) is a crucial monosaccharide phosphate involved in various metabolic pathways. It plays a significant role in glycogen metabolism, serving as a substrate for the synthesis of glucose-6-phosphate and UDP-glucose. This article explores its biological activity, including enzymatic interactions, structural characteristics, and implications in health and disease.

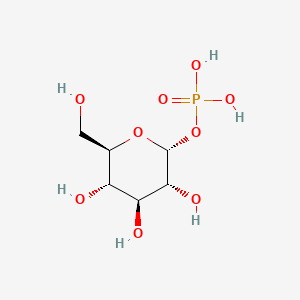

Chemical Structure and Properties

This compound is characterized by a glucose molecule with a phosphate group attached to the first carbon. Its molecular formula is C₆H₁₃O₇P, and it exists in both α and β anomeric forms. The compound is produced during glycogenolysis through the action of glycogen phosphorylase, which cleaves glucose units from glycogen.

Enzymatic Functions

α-D-Glucose-1-phosphate serves as a substrate for several enzymes:

- Glycogen Phosphorylase : Catalyzes the release of glucose from glycogen, producing α-D-Glc-1-P as an intermediate.

- Phosphoglucomutase : Converts α-D-Glc-1-P to glucose-6-phosphate (G6P), which is pivotal for glycolysis and other metabolic pathways .

- ADP-Glucose Pyrophosphorylase : Utilizes α-D-Glc-1-P to synthesize ADP-glucose, which is essential for starch biosynthesis in plants .

1. Glycogen Metabolism

α-D-Glucose-1-phosphate is integral to glycogen metabolism. Its production from glycogen allows for the mobilization of glucose during energy-demanding situations. The enzyme glycogen phosphorylase's activity is modulated by allosteric effectors, ensuring that glucose release aligns with cellular energy needs .

2. Glucosyl Transfer Reactions

Almost all glucosyl transfer reactions depend on α-D-glucose-1-phosphate. It acts either as a direct glucosyl donor or as a precursor for the synthesis of more complex glucosylated compounds such as ADP-glucose or UDP-glucose .

3. Role in Disease

Alterations in α-D-glucose-1-phosphate metabolism can contribute to various metabolic disorders. For instance, deficiencies in enzymes like glycogen phosphorylase can lead to glycogen storage diseases, characterized by abnormal accumulation of glycogen in tissues .

Study 1: Enzyme Mutagenesis

A study examined the mutagenesis of the glucose-1-phosphate binding site in potato tuber ADP-glucose pyrophosphorylase. Mutations significantly reduced the enzyme's affinity for α-D-glucose-1-phosphate, demonstrating its critical role in enzyme-substrate interactions .

| Mutation Type | Effect on Affinity | Kinetic Constants |

|---|---|---|

| Lys198 → Arg | 135-fold decrease | Little effect on ATP |

| Lys213 → Arg | No significant change | Minor changes observed |

Study 2: Structural Analysis

X-ray crystallography studies revealed that α-D-glucose-1-phosphate binding alters the conformation of enzymes involved in its metabolism, affecting their catalytic efficiency and substrate specificity . The structural insights provide a deeper understanding of how α-D-glucose-1-phosphate interacts with various proteins.

Propriétés

IUPAC Name |

[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13/h2-10H,1H2,(H2,11,12,13)/t2-,3-,4+,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXFSFRBOHSIMQ-VFUOTHLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56401-20-8 (di-hydrochloride salt), 6736-77-2 (di-potassium salt), 68901-12-2 (lead salt), 6997-09-7 (mono-calcium salt) | |

| Record name | Glucose-1-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90889321 | |

| Record name | Glucose 1-(dihydrogen phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90889321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS], Solid | |

| Record name | alpha-D-Glucose 1-phosphate disodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11731 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glucose 1-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1000.0 mg/mL | |

| Record name | alpha-D-glucose-1-phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02843 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glucose 1-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

59-56-3, 56401-20-8 | |

| Record name | α-D-Glucose 1-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glucose-1-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-D-glucose-1-phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02843 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | .alpha.-D-Glucopyranose, 1-(dihydrogen phosphate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glucose 1-(dihydrogen phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90889321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glucose 1-(dihydrogen phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.396 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | α-d-Glucopyranose, 1-(dihydrogen phosphate), disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-GLUCOSE-1-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CIX3U01VAU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glucose 1-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.